

2-Hydroxy-3-iodobenzamide: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	2-Hydroxy-3-iodobenzamide	
Cat. No.:	B3417610	Get Quote

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This technical guide provides an in-depth analysis of **2-Hydroxy-3-iodobenzamide**, a halogenated benzamide with potential applications in medicinal chemistry and materials science. This document consolidates its fundamental chemical properties, outlines detailed synthetic approaches, and explores its putative biological activities and associated signaling pathways based on current scientific understanding of related compounds.

Core Compound Properties

2-Hydroxy-3-iodobenzamide, a derivative of salicylic acid, is characterized by the presence of an iodine atom at the third position of the benzene ring and an amide functional group. These structural features are anticipated to significantly influence its physicochemical properties and biological interactions.

Property	Value	Source
CAS Number	1106305-67-2	[1][2][3]
Molecular Formula	C7H6INO2	[2][3]
Molecular Weight	263.03 g/mol	[1][2]
IUPAC Name	2-hydroxy-3-iodobenzamide	[2]
Synonyms	MB33272	[3]



Synthesis and Experimental Protocols

The synthesis of **2-Hydroxy-3-iodobenzamide** can be strategically approached in two primary stages: the iodination of a salicylic acid precursor followed by amidation of the resulting carboxylic acid. While a specific, detailed protocol for **2-Hydroxy-3-iodobenzamide** is not readily available in the public domain, the following sections provide established methodologies for analogous transformations that can be adapted for its synthesis.

Part 1: Synthesis of 2-Hydroxy-3-iodobenzoic Acid (Intermediate)

The introduction of an iodine atom onto the salicylic acid backbone is a key step. The following protocol is adapted from methods used for the synthesis of related iodinated aromatic compounds.

Methodology:

- Reaction Setup: In a well-ventilated fume hood, dissolve salicylic acid in a suitable solvent such as glacial acetic acid or an alcohol.
- Iodinating Agent: Introduce an iodinating agent. A common method involves the in situ generation of iodine monochloride (ICI) from the reaction of iodine and an oxidizing agent.
- Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution.
- Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is precipitated. Purification can be achieved through recrystallization from an appropriate solvent system to yield pure 2-hydroxy-3-iodobenzoic acid.

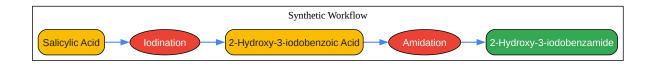
Part 2: Amidation of 2-Hydroxy-3-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard and well-documented chemical transformation.

Methodology:



- Activation of Carboxylic Acid: The carboxylic acid group of 2-hydroxy-3-iodobenzoic acid is
 first activated to facilitate nucleophilic attack by ammonia. This can be achieved by
 converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl
 chloride.
- Amidation Reaction: The activated acid derivative is then reacted with an excess of ammonia (aqueous or gaseous) or an ammonium salt.
- Reaction Conditions: The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.
- Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The final product, 2-Hydroxy-3-iodobenzamide, can be purified by recrystallization or column chromatography.



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Figure 1: Synthetic workflow for 2-Hydroxy-3-iodobenzamide.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of **2-Hydroxy-3-iodobenzamide** is currently lacking in published literature, the broader class of halogenated benzamides has demonstrated significant potential in several therapeutic areas. The following sections outline plausible biological activities and the signaling pathways that may be modulated by this compound, based on the activities of structurally related molecules.

Antimicrobial Activity



Halogenated compounds, including benzamides, are known to exhibit potent antimicrobial properties. The introduction of a halogen atom can enhance the lipophilicity and electronic properties of a molecule, potentially leading to increased efficacy against a range of microbial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: A serial dilution of 2-Hydroxy-3-iodobenzamide is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tyrosinase Inhibition

lodinated phenolic compounds have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of this enzyme is a target for the development of agents for hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

- Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer.
- Assay Reaction: In a 96-well plate, the enzyme, substrate, and various concentrations of 2-Hydroxy-3-iodobenzamide are mixed.
- Spectrophotometric Measurement: The formation of dopachrome, the product of the enzymatic reaction, is monitored spectrophotometrically at a specific wavelength over time.



 Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

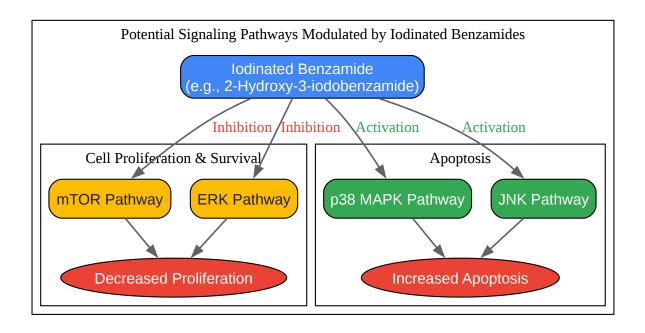
Dopamine D2 Receptor Binding

lodobenzamide derivatives are utilized as ligands for the dopamine D2 receptor and have applications in neuroimaging techniques like SPECT. This suggests that **2-Hydroxy-3-iodobenzamide** may also interact with this receptor.

Experimental Protocol: Radioligand Binding Assay

- Membrane Preparation: Membranes expressing dopamine D2 receptors are prepared from a suitable cell line or tissue source.
- Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the D2 receptor in the presence of varying concentrations of **2-Hydroxy-3-iodobenzamide**.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The binding affinity (Ki) of 2-Hydroxy-3-iodobenzamide is determined by analyzing the competition binding data.





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